molecular formula C13H10ClNO4 B025585 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- CAS No. 19658-59-4

1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-

Cat. No. B025585
CAS RN: 19658-59-4
M. Wt: 279.67 g/mol
InChI Key: UHTXSKYRONVQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been suggested that the compound exhibits antifungal activity by disrupting the fungal cell membrane.

Biochemical And Physiological Effects

1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit antifungal activity against various fungal species such as Candida albicans and Aspergillus fumigatus.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- in lab experiments include its broad-spectrum activity against cancer cell lines and fungal species, as well as its potential applications in agriculture and materials science. However, the limitations of using this compound include its toxicity and the lack of knowledge about its mechanism of action.

Future Directions

There are several future directions for the research on 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-. One direction is to investigate the compound's mechanism of action in more detail to better understand its anticancer and antifungal activity. Another direction is to explore the potential applications of this compound in agriculture and materials science. Finally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. The compound exhibits anticancer, anti-inflammatory, and antifungal properties and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new drugs, herbicides, insecticides, and materials.

Synthesis Methods

The synthesis of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl chloroformate and 2-amino-4,5-dimethoxybenzoic acid in the presence of triethylamine. The product is then treated with thionyl chloride to obtain the final compound.

Scientific Research Applications

1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a precursor for the synthesis of various organic materials.

properties

CAS RN

19658-59-4

Product Name

1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl chloride

InChI

InChI=1S/C13H10ClNO4/c1-2-15-5-8(13(14)17)12(16)7-3-10-11(4-9(7)15)19-6-18-10/h3-5H,2,6H2,1H3

InChI Key

UHTXSKYRONVQLT-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl

Other CAS RN

19658-59-4

synonyms

1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8 -oxo-

Origin of Product

United States

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